molecular formula C24H42O21 B3030429 西佐菲兰 CAS No. 9050-67-3

西佐菲兰

货号 B3030429
CAS 编号: 9050-67-3
分子量: 666.6 g/mol
InChI 键: WDQLRUYAYXDIFW-RWKIJVEZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sizofiran, also known as Schizophyllan or SPG, is a beta-D-glucan obtained from the Aphyllophoral fungus Schizophyllum commune . It is used as an immunoadjuvant in the treatment of neoplasms, especially tumors found in the stomach . Sizofiran has been used in trials studying the treatment of Cervical Cancer .


Molecular Structure Analysis

Sizofiran is a β-1,3 beta-glucan with β-1,6 branching . It has a molecular weight of 450,000 Da, and a specific rotation in water of +18-24° .


Chemical Reactions Analysis

Sizofiran has been studied for its potential as an eIF4E inhibitor, a protein involved in the development of various cancers . Molecular docking studies found Sizofiran to have the most affinity eIF4E binding energy out of 93 phytochemicals, 5 current drugs, and 4 known inhibitors .


Physical And Chemical Properties Analysis

Sizofiran is a neutral extracellular polysaccharide . It has a molecular weight of 450,000 Da, and a specific rotation in water of +18-24° .

科学研究应用

癌症治疗中的免疫调节作用

西佐菲兰已被研究其在癌症治疗中的免疫调节作用,特别是在增强宫颈癌和胃癌患者区域淋巴结的免疫功能方面。清水等人(2010 年)发现,西佐菲兰增强了宫颈癌患者区域淋巴结中的白细胞介素-2 (IL-2) 的产生,同时伴有抗 Leu-3a 和 IL-2 受体染色的细胞增加 (清水、羽角和益渊,2010)。藤本等人(1991 年)观察到,在根治性切除胃癌的患者中,与对照组相比,接受西佐菲兰的患者的生存概率和复发率更好,表明西佐菲兰作为癌症治疗中的生物反应调节剂的潜力 (藤本等人,1991)

增强放射治疗疗效

西佐菲兰与放射治疗相结合已显示出改善宫颈癌患者的临床结局。野田等人(1992 年)进行的一项随机对照研究表明,这种组合导致更高的完全缓解率和放射治疗引起的淋巴细胞计数下降的更快恢复,表明西佐菲兰在增强放射治疗疗效中的作用 (野田等人,1992)

对化疗和放射治疗诱导损伤的保护作用

已经发现西佐菲兰对化疗和放射治疗引起的损伤表现出保护作用。杨等人(1993 年)报道,西佐菲兰抑制了接受各种抗癌剂或放射治疗的小鼠骨髓细胞中的姐妹染色单体交换 (SCE),表明其在预防癌症治疗引起的染色体损伤中具有潜在作用 (杨、土屋、有香和细川,1993)

激活妇科恶性肿瘤中的腹膜巨噬细胞

陈和羽角(1993 年)探讨了西佐菲兰与重组干扰素-γ 相结合对妇科恶性肿瘤患者腹膜巨噬细胞生物活性的影响。他们的研究结果表明,西佐菲兰与干扰素-γ 相结合可以增加腹膜巨噬细胞的数量和细胞因子的产生,可能为预防妇科恶性肿瘤(包括卵巢癌)复发提供治疗方法 (陈和羽角,1993)

安全和危害

Sizofiran, classified as a beta-glucan and extracted from the fungus Schizophyllum commune, showed no quantifiable adverse reactions through independent scientific procedures . With its classification as a beta-glucan, Sizofiran is generally recognized as safe (GRAS) by the United States FDA .

未来方向

Designed Sizofiran-related compounds showed better activity than the current drugs such as Camptosar, Sorafenib, Regorafenib, Doxorubicin, and Kenpaullone, indicating strong potential to suppress CRC progression by targeting eIF4E . This research aims to significantly aid development of improved eIF4E-targeting drugs for cancer treatment .

属性

IUPAC Name

(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21-,22-,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQLRUYAYXDIFW-RWKIJVEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238184
Record name Sizofiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol

CAS RN

9050-67-3
Record name Sizofiran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sizofiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。